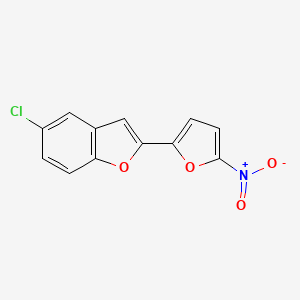![molecular formula C16H24O3 B14175762 (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one CAS No. 922523-35-1](/img/structure/B14175762.png)
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a methoxyphenyl group attached to a dimethylhexanone backbone, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one typically involves multiple steps, including the formation of the hexanone backbone and the introduction of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Hexanone Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the hexanone backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5R)-6-[(4-hydroxyphenyl)methoxy]-3,5-dimethylhexan-2-one
- (3S,5R)-6-[(4-ethoxyphenyl)methoxy]-3,5-dimethylhexan-2-one
Uniqueness
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one is unique due to its specific stereochemistry and the presence of the methoxyphenyl group. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
922523-35-1 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C16H24O3/c1-12(9-13(2)14(3)17)10-19-11-15-5-7-16(18-4)8-6-15/h5-8,12-13H,9-11H2,1-4H3/t12-,13+/m1/s1 |
Clave InChI |
PINJVLIRXNYOMP-OLZOCXBDSA-N |
SMILES isomérico |
C[C@H](C[C@H](C)C(=O)C)COCC1=CC=C(C=C1)OC |
SMILES canónico |
CC(CC(C)C(=O)C)COCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
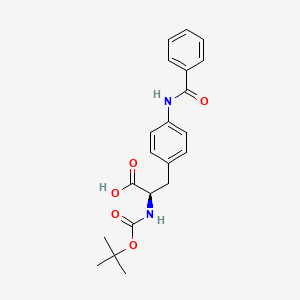
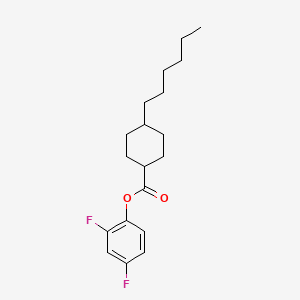


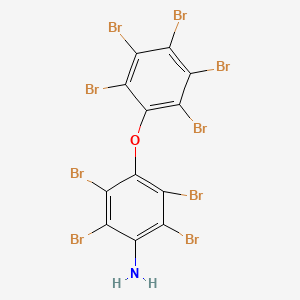
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
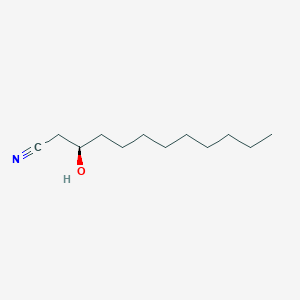
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
